N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
Description
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a branched alkyl-substituted imidazoline derivative with a 17-carbon heptadecyl chain and an ethylenediamine backbone. This compound is part of the imidazoline family, known for their roles as surfactants, corrosion inhibitors, and ligands in coordination chemistry . Its structure comprises a 4,5-dihydro-1H-imidazole ring fused to a long hydrophobic alkyl chain (C17), linked via an ethylenediamine spacer. The ethylenediamine moiety enhances its chelating properties, while the heptadecyl chain contributes to hydrophobicity, making it suitable for interfacial applications .
Key physicochemical properties (derived from analogous compounds) include a molecular weight of ~426.7 g/mol (C26H55N5), a density of ~0.98 g/cm³, and a boiling point exceeding 500°C, reflecting its thermal stability .
Properties
CAS No. |
2791-37-9 |
|---|---|
Molecular Formula |
C24H50N4 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
N'-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H50N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h26H,2-23,25H2,1H3 |
InChI Key |
IVCPSJKBLYOZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNCCN |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Information
| Property | Detail |
|---|---|
| Chemical Name | N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine |
| IUPAC Name | N'-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
| Molecular Formula | C24H50N4 |
| Molecular Weight | 394.7 g/mol |
| CAS Number | 2791-37-9 |
| Synonyms | N-[2-(2-HEPTADECYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)ETHYL]ETHYLENEDIAMINE, EINECS 220-521-9 |
| PubChem CID | 76038 |
This compound contains a flexible heptadecyl chain, a partially saturated imidazole ring, and an ethylenediamine group, making its synthesis challenging due to steric and functional group compatibility considerations.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Formation of the Heptadecyl-substituted imidazoline intermediate:
- Starting from a long-chain alkyl amine or alkyl halide, the heptadecyl group is introduced.
- The imidazoline ring (4,5-dihydro-1H-imidazole) is constructed via cyclization reactions involving ethylenediamine derivatives or related precursors.
Alkylation or coupling with ethylenediamine:
- The imidazoline intermediate is then linked to ethylenediamine through an ethyl spacer, typically via nucleophilic substitution or reductive amination.
-
- The crude product is purified by crystallization or chromatographic methods to obtain the desired compound in high purity.
Specific Synthetic Routes
Route via Alkylation of Ethylenediamine with Imidazoline Intermediate
- The primary amine of ethylenediamine is reacted with 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl halide under controlled conditions.
- Solvents such as methanol or ethanol are used, and the reaction is typically carried out under reflux.
- The reaction conditions are optimized to avoid over-alkylation or polymerization.
Cyclization Approach
- Starting from a fatty acid derivative (e.g., heptadecanoic acid), conversion to the corresponding amide or nitrile is performed.
- Subsequent cyclization with ethylenediamine or its derivatives forms the imidazoline ring.
- This method allows for the direct introduction of the heptadecyl chain into the heterocyclic ring.
Literature-Reported Method (Patent-Based)
- According to patent JPWO2020213520A1, preparation of similar imidazoline compounds involves multi-step synthesis including:
Raw Materials and Reagents
| Raw Material | Role in Synthesis | Source/Notes |
|---|---|---|
| Heptadecyl amine or heptadecyl halide | Provides the heptadecyl alkyl chain | Commercially available or synthesized |
| Ethylenediamine | Provides the ethylenediamine moiety | Widely available reagent |
| Imidazoline or imidazole precursors | For ring formation | Prepared from aldehydes/ketones and amines |
| Solvents (Methanol, Ethanol, THF) | Reaction medium | Anhydrous preferred |
| Catalysts (acid/base) | Facilitate cyclization or alkylation | Depends on specific step |
Data Table: Summary of Preparation Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of ethylenediamine | Nucleophilic substitution | Reflux in ethanol/methanol, 4-8 h | 70-85 | Control of temperature critical |
| Cyclization to imidazoline | Ring closure | Heating with acid catalyst, 80-120°C | 65-80 | Requires removal of water byproduct |
| Coupling with imidazoline | Amine coupling | Room temperature to 50°C, 2-6 h | 75-90 | Purification by recrystallization |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine exhibit significant antimicrobial properties. The imidazole ring in the structure is known for its role in enhancing the efficacy of antimicrobial agents. Studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial therapies.
Drug Delivery Systems
The hydrophobic nature of the heptadecyl chain allows for improved solubility and stability in lipid-based formulations. This characteristic is particularly beneficial in drug delivery systems where lipophilicity is crucial for enhancing bioavailability. The compound can be utilized as a carrier for poorly soluble drugs, thereby improving their therapeutic effectiveness.
Surface Modifiers
This compound can serve as a surfactant or surface modifier in various industrial applications. Its ability to reduce surface tension makes it suitable for use in coatings and emulsions, enhancing the properties of paints, inks, and adhesives.
Polymer Chemistry
In polymer synthesis, this compound can act as a cross-linking agent due to its diamine functionality. The incorporation of such compounds into polymer matrices can improve mechanical strength and thermal stability, making them ideal for applications in automotive and aerospace industries.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. By modulating enzyme activity, it may play a role in therapeutic strategies targeting metabolic disorders or cancer.
Antioxidant Properties
Research has highlighted the antioxidant capabilities of imidazole derivatives, which may contribute to cellular protection against oxidative stress. This property is particularly relevant in neuroprotection studies where oxidative damage is a contributing factor to neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Tables
Table 1. Physicochemical Comparison of Selected Imidazolines
Biological Activity
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H50N4
- Molecular Weight : 394.68 g/mol
- CAS Number : 2791-37-9
The biological activity of this compound primarily stems from its structural features, particularly the imidazole ring, which is known to participate in various biochemical interactions. The presence of the long alkyl chain (heptadecyl) enhances lipid solubility, potentially facilitating membrane interactions.
Antimicrobial Activity
Research indicates that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can disrupt microbial membranes, leading to cell lysis. The specific compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. It appears to influence cytokine production and may enhance the immune response in certain contexts. This is particularly relevant in formulations aimed at treating otic diseases, where modulation of local immune responses can reduce inflammation and promote healing .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, likely due to its interaction with cellular signaling pathways . Further research is necessary to elucidate the specific mechanisms involved.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study 2 | Immunomodulation | Showed enhanced cytokine production in macrophages treated with the compound, suggesting potential for therapeutic use in inflammatory conditions. |
| Study 3 | Anticancer Activity | Induced apoptosis in various cancer cell lines, indicating potential as a chemotherapeutic agent. |
Research Findings
- Antimicrobial Studies : A study published in PubChem highlighted the compound's effectiveness against a range of pathogens, supporting its use as a potential antimicrobial agent .
- Immunomodulatory Applications : Research outlined in patent literature describes formulations incorporating this compound that are designed for minimal disturbance to inner ear structures while providing immunomodulatory effects .
- Cancer Research : Investigations into the anticancer properties have shown that the compound can affect cell cycle regulation and promote apoptosis in malignant cells .
Q & A
Q. What are the common synthetic routes for N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine, and how are the products characterized?
The synthesis typically involves cyclocondensation of long-chain alkylamines with ethylenediamine derivatives. A representative method includes reacting heptadecylamine with ethylenediamine under acidic conditions to form the dihydroimidazole ring. Key steps include controlling temperature (80–120°C) and using catalysts like acetic acid. Characterization employs nuclear magnetic resonance (NMR) to confirm the imidazoline ring formation (e.g., δ 3.2–3.5 ppm for –N–CH2– groups) and Fourier-transform infrared spectroscopy (FTIR) to identify N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1640 cm⁻¹). Mass spectrometry verifies molecular weight (e.g., m/z ~454 for the acetate derivative) .
Q. What physicochemical properties are critical for handling and experimental design involving this compound?
Key properties include:
- Hydrophobicity : The long heptadecyl chain confers lipid solubility, requiring organic solvents (e.g., ethanol, DMSO) for dissolution.
- Thermal stability : High boiling point (~578°C) and flashpoint (~303°C) suggest suitability for high-temperature applications.
- Density and refractive index : 0.98 g/cm³ and 1.519, respectively, aid in purity assessment during synthesis . Handling requires inert atmospheres (N₂/Ar) to prevent oxidation of the imidazoline ring.
Advanced Research Questions
Q. How can researchers analyze the adsorption behavior and corrosion inhibition mechanisms of this compound on metal surfaces?
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are used to evaluate corrosion inhibition efficiency. Adsorption is modeled via the Langmuir isotherm, where the equilibrium constant (Kads) reflects binding affinity. For example, a related imidazoline derivative showed 95% inhibition on steel in 15% HCl, with Kads = 1.2 × 10⁵ M⁻¹, indicating chemisorption. Surface analysis via scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) confirms film formation .
Q. What computational approaches are suitable for studying the electronic structure and reactivity of this imidazoline derivative?
Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set optimizes the molecular geometry and calculates frontier orbitals (HOMO/LUMO). The energy gap (ΔE = LUMO – HOMO) correlates with reactivity; a smaller ΔE (~4 eV) suggests strong electron-donating capability. Molecular dynamics simulations model adsorption on Fe(110) surfaces, showing preferential binding via the imidazoline nitrogen and alkyl chain alignment with the metal surface .
Q. How can structural modifications enhance the biological activity of this compound?
Structure-activity relationship (SAR) studies focus on:
- Alkyl chain length : Longer chains (e.g., C17) improve membrane permeability.
- Functional groups : Adding fluorophores (e.g., dansyl) enables tracking in cellular assays.
- Coordination sites : The ethylenediamine moiety can chelate metal ions, enhancing antimicrobial activity. In vitro assays (e.g., MIC testing) against S. aureus and E. coli validate modifications .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the imidazoline ring.
- Corrosion studies : Use a three-electrode cell with a platinum counter electrode and Ag/AgCl reference for EIS.
- Computational modeling : Validate DFT results with experimental UV-Vis spectra and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

